molecular formula C20H11ClF2N4O3S B2529245 2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 896010-36-9

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2529245
CAS No.: 896010-36-9
M. Wt: 460.84
InChI Key: SAEOEOPKBRKFON-UHFFFAOYSA-N
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Description

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a synthetic small molecule based on a benzothiazole scaffold, a structure noted for its diverse and potent biological activities in experimental pharmacology. Benzothiazole derivatives, particularly 2-aryl-substituted variants, have demonstrated exquisitely potent and selective anti-proliferative activity against a range of human cancer cell lines in vitro, making them promising lead compounds in oncology and chemical biology research . The specific substitutions on this compound—including the 4,6-difluoro and 5-nitro groups—are typical of structural modifications used to fine-tune molecular properties such as bioavailability, metabolic stability, and binding affinity to biological targets. Research into analogous compounds suggests potential for investigating mechanisms like the inhibition of specific kinase enzymes or other key cellular proteins involved in signal transduction pathways. This product is intended for use in non-clinical laboratory research, such as in vitro cell-based assays and high-throughput screening campaigns to identify and characterize new therapeutic targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF2N4O3S/c21-15-4-3-13(27(29)30)8-14(15)19(28)26(10-11-2-1-5-24-9-11)20-25-18-16(23)6-12(22)7-17(18)31-20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEOEOPKBRKFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole core, introduction of the nitro group, and subsequent functionalization with the pyridin-3-ylmethyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Ammonia (NH3), thiols (R-SH).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Structural Analogues in Benzamide-Thiazole Derivatives

Key analogues include:

Table 1: Structural Comparison of Benzamide-Thiazole Derivatives

Compound Name Substituents on Thiazole/Benzothiazole Benzamide Substituents Key Functional Groups
Target Compound 4,6-difluoro 2-chloro, 5-nitro, pyridin-3-ylmethyl Nitro, fluoro, pyridine
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ) 4-(pyridin-3-yl), 5-morpholinomethyl 3,4-dichloro Morpholine, pyridine, dichloro
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h, ) 4-(pyridin-3-yl), 5-dimethylaminomethyl Isonicotinamide (pyridine-4-carboxamide) Dimethylamine, pyridine
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () 4,5-dichloro 3,5-dimethoxy Dichloro, methoxy
Key Observations:

The 5-nitro group in the target compound is a stronger electron-withdrawing group than methoxy () or dichloro (), which may influence reactivity or binding interactions in biological systems.

Dual N-Substitution: Unlike analogues in , which feature single N-substituents (e.g., morpholinomethyl), the target compound incorporates pyridin-3-ylmethyl as a second N-substituent. This introduces steric bulk and opportunities for π-π stacking or hydrogen bonding with biological targets.

Molecular Weight and Physicochemical Properties :

  • The nitro and pyridinyl groups in the target compound likely increase its molecular weight compared to methoxy-substituted analogues (). However, fluorine’s small atomic radius may mitigate excessive lipophilicity, balancing solubility and membrane permeability .

Chromatographic and Spectroscopic Behavior

  • Retention Time: highlights that structural features like nitro groups and fluorine substitution influence retention times in chromatographic analyses. The target compound’s polarity may result in intermediate retention compared to highly nonpolar (e.g., dichloro) or polar (e.g., methoxy) analogues .
  • Spectral Characterization : Similar to compounds in , the target compound’s structure would require confirmation via $^1$H NMR (e.g., aromatic proton splitting patterns) and HRMS (to verify molecular ion peaks). Fluorine substituents may complicate NMR interpretation due to $^{19}$F-$^1$H coupling .

Biological Activity

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzothiazole ring, which is known for its diverse biological activities. Its molecular formula is C20H12ClF2N3OS, with a molar mass of 425.83 g/mol. The presence of chlorine and fluorine substituents contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit key enzymes involved in cellular processes:

  • Enzyme Inhibition : The compound may act as an inhibitor of cytochrome P450 enzymes and proteases, which are critical for drug metabolism and protein processing.
  • Receptor Modulation : It may modulate the activity of G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several pathogens:

PathogenActivity LevelIC50 (μM)
Mycobacterium tuberculosisSignificant1.35 - 2.18
Staphylococcus aureusModerate15.62
Candida albicansModerate15.62

These findings indicate that the compound exhibits promising activity against both bacterial and fungal strains.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) revealed that the compound is nontoxic at effective concentrations, suggesting a favorable safety profile for further development.

Case Studies

  • Anti-Tubercular Activity : In a study focused on anti-tubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Compounds with structural similarities exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties found that this compound effectively inhibited Staphylococcus aureus and Candida albicans, with MIC values around 15.62 μg/mL . This highlights its potential as a broad-spectrum antimicrobial agent.

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